- A method for preparing morpholine nitroimidazole with high selectivity and high purity, China, , ,
Cas no 92478-27-8 (Morinidazole)

Morinidazole structure
Nombre del producto:Morinidazole
Morinidazole Propiedades químicas y físicas
Nombre e identificación
-
- Morinidazole
- alpha-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-morpholineethanol
- Morinidazole R-Enantiomer
- DB15098
- 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol
- 1-Morpholino-3-(2-methyl-5-nitro-1H-imidazole-1-yl)-2-propanol
- (+/-)-1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol
- α-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-morpholineethanol (ACI)
- 1-(2-Methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol
- Morponidazole
- Z1516471620
- MS-23827
- ?-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-morpholineethanol; 1-(2-Methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol; Morponidazole
- Morinidazole, trade name: Lingda(R)
- AKOS040733770
- CHEBI:230801
- 1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-(morpholin-4-yl)propan-2-ol
- DTXSID201031280
- F85285
- NCGC00485480-01
- BRD-A40546373-001-01-8
- HY-15781
- CHEMBL3884248
- CS-5058
- MORINIDAZOLE [WHO-DD]
- UNII-TUPWG40JAL
- TUPWG40JAL
- 92478-27-8
- EN300-6504759
- DA-75681
- MORPONIDAZOLE [INN]
-
- Renchi: 1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3
- Clave inchi: GAZGHCHCYRSPIV-UHFFFAOYSA-N
- Sonrisas: O1CCN(CC1)CC(CN1C(=CN=C1C)[N+](=O)[O-])O
Atributos calculados
- Calidad precisa: 270.13280507g/mol
- Masa isotópica única: 270.13280507g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 4
- Complejidad: 306
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -0.3
- Superficie del Polo topológico: 96.3
Propiedades experimentales
- Denso: 1.44±0.1 g/cm3 (20 ºC 760 Torr),
- Disolución: Dissolution (46 g/l) (25 º C),
Morinidazole Información de Seguridad
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Morinidazole PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1240244-10mg |
Morinidazole |
92478-27-8 | 98% | 10mg |
$1055 | 2024-06-06 | |
MedChemExpress | HY-15781-1mg |
Morinidazole |
92478-27-8 | 98.05% | 1mg |
¥1600 | 2024-04-16 | |
TRC | M234985-1mg |
Morinidazole |
92478-27-8 | 1mg |
$483.00 | 2023-05-18 | ||
TRC | M234985-2.5mg |
Morinidazole |
92478-27-8 | 2.5mg |
$770.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1240244-5mg |
Morinidazole |
92478-27-8 | 98% | 5mg |
$765 | 2024-06-06 | |
MedChemExpress | HY-15781-5mg |
Morinidazole |
92478-27-8 | 98.05% | 5mg |
¥3500 | 2024-04-16 | |
MedChemExpress | HY-15781-10mg |
Morinidazole |
92478-27-8 | 98.05% | 10mg |
¥5000 | 2024-04-16 | |
MedChemExpress | HY-15781-10mM*1mLinDMSO |
Morinidazole |
92478-27-8 | 98.05% | 10mM*1mLinDMSO |
¥3850 | 2022-05-18 | |
1PlusChem | 1P00GUL5-5mg |
Morinidazole |
92478-27-8 | 98% | 5mg |
$517.00 | 2024-04-20 | |
Ambeed | A577525-1g |
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol |
92478-27-8 | 99% | 1g |
$29.0 | 2025-02-28 |
Morinidazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Potassium iodide Solvents: Tetrahydrofuran ; 4 h, 65 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 2 h, reflux
Referencia
- Preparation of α-substituted 2-methyl-5-nitro-1H-imidazol-1-ethanol as antibacterial agents, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
Referencia
- Influence of structure on antimicrobial activity of some heterocycles. IV. 1-(3-alkylamino-2-hydroxypropyl)-2-methyl-5-nitroimidazolesChemical Papers, 1994, 48(1), 54-7,
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Acetonitrile ; overnight, 80 °C
Referencia
- 2-Methyl-4/5-nitroimidazole derivatives potentiated against sexually transmitted Trichomonas: Design, synthesis, biology and 3D-QSAR studyEuropean Journal of Medicinal Chemistry, 2016, 124, 820-839,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt; 40 min, rt
1.2 Solvents: Ethanol ; rt; 10 h, 50 °C
1.2 Solvents: Ethanol ; rt; 10 h, 50 °C
Referencia
- Preparation of nitroimidazole derivatives and their pharmaceutical composition for treating anaerobic bacteria infection or protozoa infection-induced diseases, China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 6 h, 70 °C
Referencia
- Preparing method and application of nitroimidazole derivative, China, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Formic acid , Hydrochloric acid , Sodium chloride Solvents: Acetonitrile , Water ; 1 h, 23 °C
Referencia
- A process for the deoxy reduction of aldehydeketones to the corresponding saturated hydrocarbons, China, , ,
Métodos de producción 8
Condiciones de reacción
Referencia
- Application of α-(morpholine-1-yl)methyl-2-methyl-nitroimidazole-1-ethanol as anti-trichomonal agent and amebacide, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 6 h, 70 °C
Referencia
- Nitroimidazole derivative, preparation and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
Referencia
- Synthetic approaches to the 2014 new drugsBioorganic & Medicinal Chemistry, 2016, 24(9), 1937-1980,
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 2 h, reflux
Referencia
- Preparation of 2-(2-methyl-5-nitroimidazol-1-yl)ethanol derivatives as antibacterial agents against Peptostreptococcus anaerobius, China, , ,
Morinidazole Raw materials
Morinidazole Preparation Products
92478-27-8 (Morinidazole) Productos relacionados
- 2138010-48-5(1,8-Diazaspiro[4.5]decan-4-one, 1-(1-methylethyl)-8-propyl-)
- 2121962-22-7(2-Tert-butyl-1,2,3,4-tetrahydroquinolin-3-ol)
- 1805940-40-2(2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1185104-57-7((4-Fluoro-3-methoxybenzyl)-(pyridin-3-ylmethyl)amine dihydrochloride)
- 1172397-29-3(3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride)
- 2228762-36-3(2-(5-bromo-3-nitropyridin-2-yl)cyclopropan-1-amine)
- 80278-25-7(2-(isoquinolin-5-yloxy)acetic acid)
- 83357-68-0((2,2,6,6-tetramethylcyclohexyl)methanol)
- 97330-03-5(2,4-Pentadienoic acid, 5-cyclohexyl-, (E,E)-)
- 2114517-77-8(Methyl 2-fluoro-6-methoxy-3-methylbenzoate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92478-27-8)Morinidazole

Pureza:99%
Cantidad:25g
Precio ($):219.0